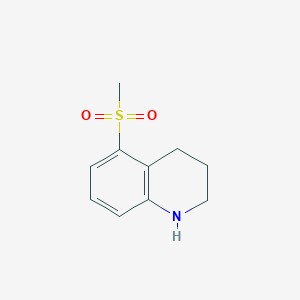

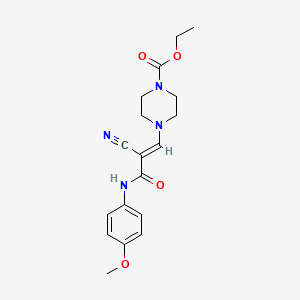

![molecular formula C18H17ClO5 B2945929 1,3-Diethyl 2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}propanedioate CAS No. 75369-57-2](/img/structure/B2945929.png)

1,3-Diethyl 2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}propanedioate

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as chlorobenzenes . It’s a chemical compound that has been found in various products.

Molecular Structure Analysis

The molecular structure analysis of such compounds is often conducted using the Density Functional Theory (DFT) at the level of the 6-31G(d,p) basis set . The Hirshfeld surface analysis is also used for the title compound .Applications De Recherche Scientifique

Antiviral Applications

This compound has shown promise in antiviral research. Derivatives of the core structure have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the furan ring and the chlorophenyl group may contribute to its potential efficacy as an antiviral agent.

Anti-inflammatory Properties

The structural analogs of this compound, particularly those with indole derivatives, have been found to possess anti-inflammatory properties . This suggests that it could be useful in the development of new anti-inflammatory drugs.

Anticancer Research

Compounds with similar structures have been explored for their anticancer activities. The chlorophenyl group, in particular, is a common feature in many pharmacologically active compounds with potential anticancer properties .

Antimicrobial Activity

The antimicrobial potential of indole derivatives, which share a similar structural motif to this compound, has been documented . This indicates that it could serve as a scaffold for developing new antimicrobial agents.

Antidiabetic Effects

Research into indole derivatives has also highlighted their potential in managing diabetes . The compound could be investigated further for its utility in antidiabetic therapies.

Antimalarial Applications

The biological activity of indole derivatives extends to antimalarial effects . Given the structural similarities, this compound could be relevant in the synthesis of new antimalarial drugs.

Anticholinesterase Activity

Indole derivatives have been recognized for their anticholinesterase activity, which is crucial in treating diseases like Alzheimer’s . This compound could contribute to the field of neurodegenerative disease research.

Synthetic Organic Chemistry

The compound’s structure provides valuable insights for synthetic organic chemists. It can be used to design and develop new materials, especially involving 1,2,4-triazole systems, which are significant in pharmaceutical chemistry .

Propriétés

IUPAC Name |

diethyl 2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO5/c1-3-22-17(20)15(18(21)23-4-2)11-14-9-10-16(24-14)12-5-7-13(19)8-6-12/h5-11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPWUPKFTMMECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-((5-(4-chlorophenyl)furan-2-yl)methylene)malonate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

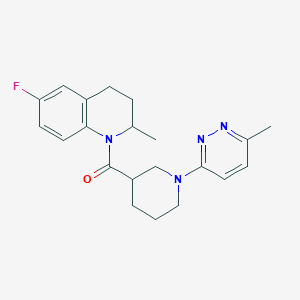

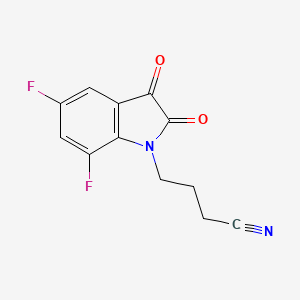

![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)

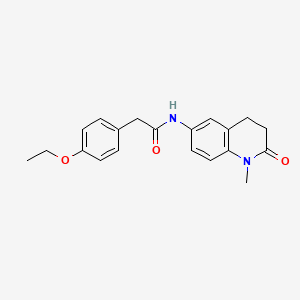

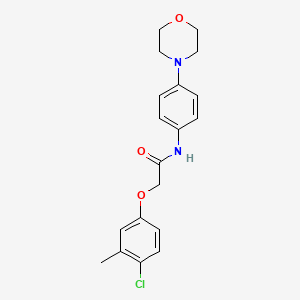

![3,5-dimethyl-4-[2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole](/img/structure/B2945849.png)

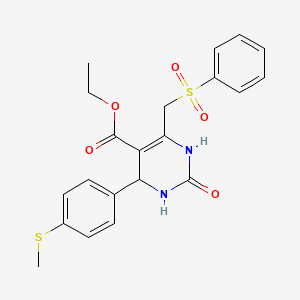

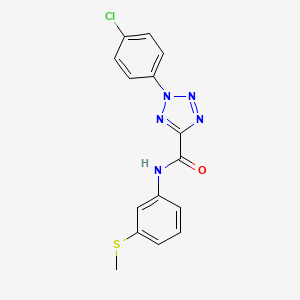

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)

![2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B2945859.png)

![[2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2945860.png)

![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2945861.png)